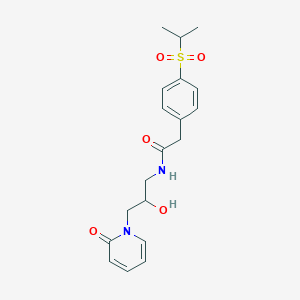
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is an intricate organic molecule combining a pyridinone moiety with a phenylacetamide structure. The presence of both hydroxy and sulfonyl functional groups within its framework contributes to its reactivity and versatility in various chemical reactions. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. Key intermediates are synthesized through controlled functional group modifications. Here’s a broad outline of one potential synthetic route:
Starting Material: The synthesis begins with commercially available 2-oxopyridine and 4-(isopropylsulfonyl)benzaldehyde.
Intermediate Formation: Through a nucleophilic addition reaction, the aldehyde group is converted to an intermediate alcohol.
Coupling Reaction: This intermediate then undergoes coupling with a suitable acetamide derivative.
Final Modification: Functional group transformations such as hydroxylation complete the compound's assembly.
Industrial Production Methods
For industrial-scale production, the synthesis might employ more efficient routes, such as:
Catalytic pathways: Using metal catalysts to increase reaction efficiency.
Flow Chemistry: Continuous synthesis to ensure better control over reaction conditions and scalability.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions may target the sulfonyl group, converting it to corresponding sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromium trioxide in sulfuric acid) or other mild oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution might use chlorinating agents like thionyl chloride or bromine.
Major Products Formed from These Reactions
Oxidation: Conversion to aldehyde or ketone forms.
Reduction: Formation of sulfide derivatives.
Substitution: Various halogenated derivatives depending on the specific electrophile used.
科学研究应用
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide finds application across several domains:
Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
Biology: Explored for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials with specific chemical resistance or other desirable properties.
作用机制
The compound’s mechanism of action depends largely on its interaction with biological molecules. It can:
Inhibit Enzyme Activity: By binding to the active sites of enzymes, it may impede their catalytic functions.
Signal Pathway Modulation: Through interaction with cellular receptors, it could modulate intracellular signaling pathways.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other pyridinone and phenylacetamide derivatives, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and biological activity.
List of Similar Compounds
N-(3-hydroxy-2-methylpropyl)-2-(4-(methylsulfonyl)phenyl)acetamide
N-(2-hydroxy-3-(2-oxoquinolin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
N-(2-hydroxy-3-(2-oxobenzimidazol-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
These structural analogs share similar backbones but differ in functional groups or specific ring structures, leading to variations in their chemical properties and potential applications. This diversity underscores the unique position of this compound in research and industry.
So, what intrigues you most about this compound?
属性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14(2)27(25,26)17-8-6-15(7-9-17)11-18(23)20-12-16(22)13-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTGXMGSGYFKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
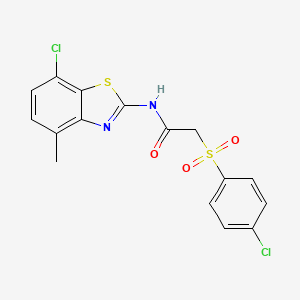

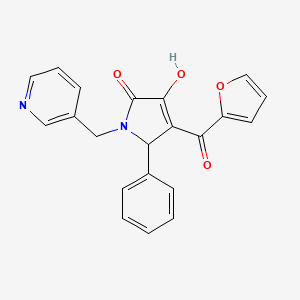
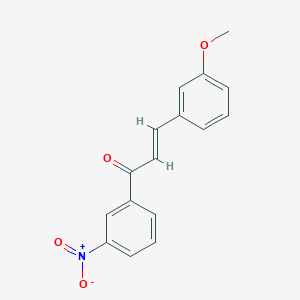
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

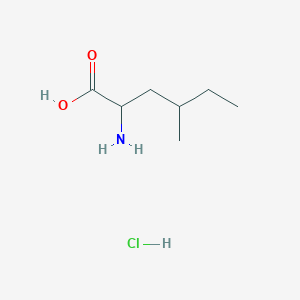
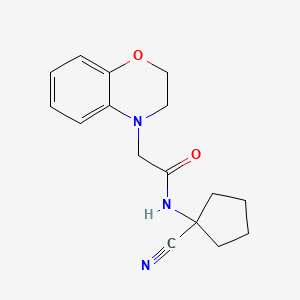
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
